

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Ethyl 3-(Dimethylamino)acrylate

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Compound of Interest

Compound Name: Ethyl 3-(Dimethylamino)acrylate

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This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of **Ethyl 3-(Dimethylamino)acrylate**. The information presented herein is crucial for the identification and structural elucidation of this compound in various research and development settings. This document outlines the core fragmentation pathways observed under electron ionization (EI) conditions, presents quantitative data in a clear tabular format, and provides a representative experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Molecular Structure and Properties

- Compound Name: **Ethyl 3-(Dimethylamino)acrylate**
- Molecular Formula: $C_7H_{13}NO_2$ [1]
- Molecular Weight: 143.18 g/mol [1]
- CAS Number: 1117-37-9 (for the (E)-isomer) [1]

Electron Ionization Mass Spectrometry Data

The mass spectrum of **Ethyl 3-(Dimethylamino)acrylate** obtained from the NIST Mass Spectrometry Data Center provides key insights into its fragmentation behavior under electron ionization. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the observed ions, are summarized in the table below.

m/z	Relative Intensity (%)	Proposed Fragment Ion
41	18.9	$[C_3H_5]^+$
42	31.1	$[C_2H_4N]^+$
44	22.2	$[C_2H_6N]^+$
56	13.3	$[C_3H_4O]^+$
58	100.0	$[C_3H_8N]^+$
70	11.1	$[C_4H_8N]^+$
71	35.6	$[C_4H_9N]^+$
84	12.2	$[C_5H_{10}N]^+$
98	8.9	$[C_5H_8NO]^+$
114	5.6	$[C_6H_{12}NO]^+$
143	17.8	$[C_7H_{13}NO_2]^+$ (Molecular Ion)

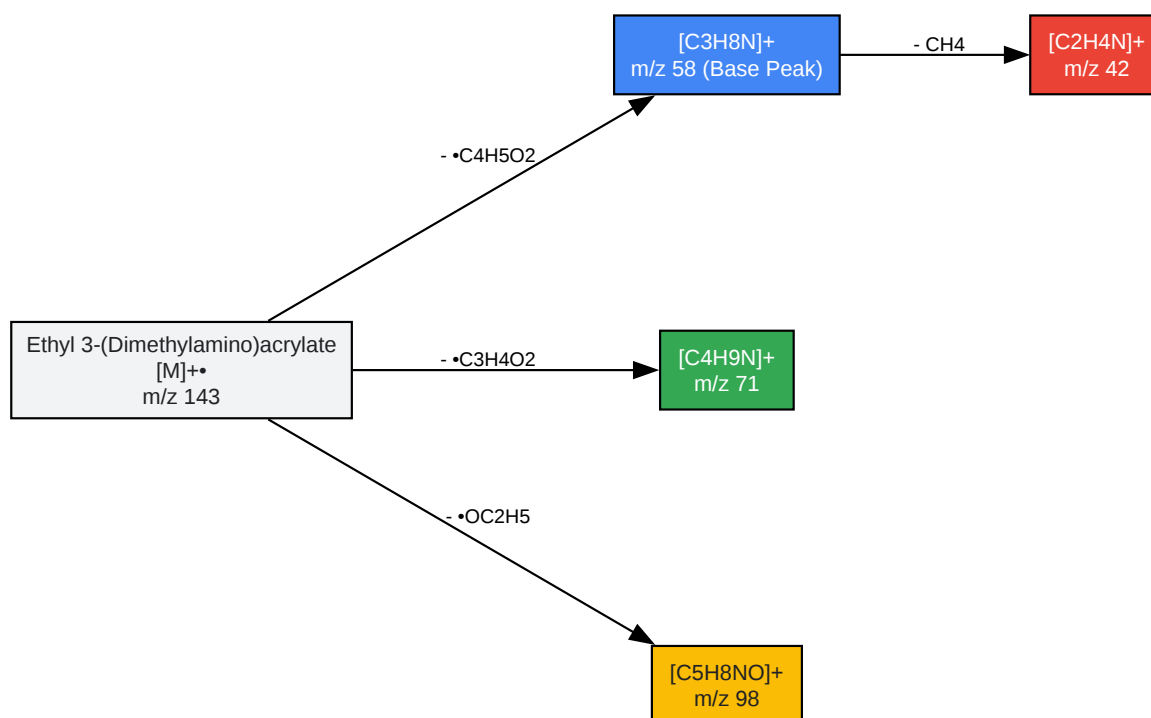
Data sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Fragmentation Pathway Analysis

The fragmentation of **Ethyl 3-(Dimethylamino)acrylate** under electron ionization is driven by the presence of the nitrogen atom and the ester functional group. The lone pair of electrons on the nitrogen atom makes it a primary site for ionization. The resulting molecular ion ($[M]^+$ at m/z 143) is unstable and undergoes a series of fragmentation reactions to produce more stable daughter ions.

The base peak at m/z 58 is attributed to the highly stable iminium ion, $[CH_2=N(CH_3)_2]^+$, formed via an alpha-cleavage adjacent to the nitrogen atom. Other significant fragments arise from

cleavages within the acrylate backbone and the ethyl ester group.



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Caption: Proposed fragmentation pathway of **Ethyl 3-(Dimethylamino)acrylate**.

Experimental Protocols

While the specific experimental conditions for the reference spectrum from the NIST database are not fully detailed, a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of acrylate esters is provided below.

1. Sample Preparation:

- For liquid samples such as **Ethyl 3-(Dimethylamino)acrylate**, a direct injection or dilution with a volatile organic solvent like dichloromethane or ethyl acetate is typically employed.

- The concentration should be adjusted to avoid column and detector saturation, often in the range of 10-100 µg/mL.

- Ensure the sample is free of particulate matter by filtration if necessary.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless inlet, typically operated in split mode with a ratio of 20:1 to 50:1 to prevent column overloading.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 35 to 200.

- **Solvent Delay:** A solvent delay of 2-3 minutes is typically used to prevent the solvent peak from entering the mass spectrometer.

This technical guide provides a foundational understanding of the mass spectrometric behavior of **Ethyl 3-(Dimethylamino)acrylate**, which is essential for its accurate identification and characterization in complex matrices. The provided data and methodologies can be adapted by researchers for their specific analytical needs.

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References

- 1. chromatographyonline.com [chromatographyonline.com]
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